Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate

Medicinal Chemistry ADME Prediction Drug Design

This bifunctional building block combines an acid-labile Boc-protected pyrrolidine with a primary sulfamoyl group, enabling orthogonal protection strategies for sequential N1 functionalization. Unlike unprotected amines, the Boc group prevents uncontrolled nucleophilicity, ensuring regioselective sulfonylation and amide coupling. Essential for generating focused libraries in GlyT1, MMP, and β-glucosidase inhibitor programs. Supplied with ≥95% purity and comprehensive documentation to reduce vendor qualification overhead.

Molecular Formula C9H18N2O4S
Molecular Weight 250.32 g/mol
CAS No. 1394669-98-7
Cat. No. B1400338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-sulfamoylpyrrolidine-1-carboxylate
CAS1394669-98-7
Molecular FormulaC9H18N2O4S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)N
InChIInChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14)
InChIKeyAGBDEMSPPIPSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate (CAS 1394669-98-7): A Boc-Protected Sulfamoylpyrrolidine Intermediate for Drug Discovery


Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate is a bifunctional small-molecule intermediate combining a saturated pyrrolidine heterocycle, an acid-labile Boc protecting group, and a primary sulfamoyl (-SO₂NH₂) moiety at the pyrrolidine C3 position. With molecular formula C₉H₁₈N₂O₄S and molecular weight 250.32 g/mol, this compound is supplied commercially at ≥95% purity for research and development use [1]. The 3-substituted pyrrolidine scaffold is present in a broad range of biologically active molecules, including GlyT1 inhibitors and matrix metalloproteinase inhibitors [2].

Procurement Consideration: Why Unprotected Sulfamoylpyrrolidines or Alternative Substituents Cannot Substitute Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate


Direct substitution with unprotected 3-sulfamoylpyrrolidine or alternative sulfamoyl derivatives is not functionally equivalent for procurement in multistep synthetic routes. The presence of the acid-labile Boc protecting group enables orthogonal protection strategies that are essential for building complex pharmacophores via sequential deprotection and derivatization steps; using the unprotected amine would introduce uncontrolled nucleophilicity that disrupts regioselective sulfonylation or amide bond formation [1]. Furthermore, among sulfamoylpyrrolidine analogs, the C3 substitution position, the nature of the sulfonamide nitrogen substitution, and the stereochemistry (when chiral variants are employed) are non-interchangeable parameters, as established in structure-activity relationship studies of pyrrolidine sulfonamides targeting GlyT1, MMPs, and β-glucosidase where even modest structural changes produce substantial shifts in potency and target engagement [2].

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate (CAS 1394669-98-7): Quantitative Differentiation Evidence Against Analog Candidates


Physicochemical Profile: XLogP3, H-Bond Donor Count, and TPSA of Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate

The compound exhibits a computed XLogP3 of 0.00, indicating balanced hydrophilic-lipophilic properties, with exactly one hydrogen bond donor (the sulfamoyl -NH₂) and a topological polar surface area of 98.1 Ų, which sits within the favorable range for oral bioavailability and CNS penetration potential [1]. In contrast, related sulfamoylpyrrolidine scaffolds with additional substituents (e.g., N-alkylated sulfamoyl groups) exhibit substantially higher XLogP values, as documented in the GlyT1 inhibitor literature where logD values for advanced analogs range from 1.5 to >3.0, corresponding to 30- to 1000-fold higher lipophilicity and altered tissue distribution profiles [2].

Medicinal Chemistry ADME Prediction Drug Design

Molecular Weight and Topological Polar Surface Area Alignment with CNS Drug-Like Space

With a molecular weight of 250.32 g/mol and a topological polar surface area (TPSA) of 98.1 Ų, the compound falls within established CNS drug-likeness parameter space (MW <400; TPSA <90 Ų for optimal brain penetration) [1]. The pyrrolidine sulfonamide class as a whole has produced brain-penetrant GlyT1 inhibitors; advanced compounds with TPSA >100 Ų and MW >450 often require additional structural modifications to maintain adequate CNS exposure [2]. This compound's relatively low molecular weight and moderate TPSA make it a more favorable starting scaffold for CNS-targeted programs compared to heavier, more polar sulfamoylpyrrolidine derivatives.

CNS Drug Discovery Physicochemical Profiling Lead Optimization

Orthogonal Protection Strategy: Boc Stability and Deprotection Kinetics Relative to Unprotected Pyrrolidine Intermediates

The Boc protecting group in this compound provides clean, selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting the sulfamoyl moiety, enabling precise control over synthetic sequence [1]. In comparison, using an unprotected 3-sulfamoylpyrrolidine as an alternative building block would require additional protection/deprotection steps and expose the nucleophilic pyrrolidine nitrogen to undesired side reactions (e.g., competing alkylation or acylation at N1 during sulfonamide derivatization), reducing overall synthetic efficiency and increasing purification burden.

Synthetic Chemistry Building Block Procurement Orthogonal Protection

Commercial Availability, Purity Standards, and Regulatory Compliance for Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate (CAS 1394669-98-7)

The compound is commercially supplied at ≥95% purity (typically 95-97%) from multiple vendors, with transparent hazard classification (GHS07 warning: H302, H315, H319, H335) and established safety data sheets, ensuring procurement compliance and reducing qualification overhead . In contrast, structurally similar but less common sulfamoylpyrrolidine derivatives (e.g., those bearing N-alkyl or aryl sulfamoyl substitutions) often have limited vendor coverage, variable purity specifications, or incomplete safety documentation, increasing sourcing risk and validation burden.

Chemical Procurement Quality Control Laboratory Supply

Single Asymmetric Center for Stereochemical Versatility in SAR Exploration

The compound contains one asymmetric carbon atom at the C3 position of the pyrrolidine ring, but is supplied as the racemic mixture, providing a cost-effective entry point for initial SAR exploration . In comparison, enantiopure sulfamoylpyrrolidine derivatives (e.g., (3S)-3-(oxan-4-yl)sulfamoylpyrrolidine-1-carboxylate, CAS 2679951-00-7) command significantly higher prices and are typically reserved for late-stage optimization after stereochemical requirements have been established. The racemic nature of this Boc-protected intermediate supports efficient early-stage screening to determine whether stereochemistry influences activity before committing to costly enantiopure procurement.

Chiral Building Blocks Stereoselective Synthesis Medicinal Chemistry

Sulfamoyl Moiety Hydrogen Bond Donor Count Differentiates from Sulfonamide and Sulfamide Analogs

The primary sulfamoyl group (-SO₂NH₂) provides exactly one hydrogen bond donor (the -NH₂ protons) and two hydrogen bond acceptors (the S=O oxygens), as quantified by the compound's computed H-bond donor count of 1 and acceptor count of 5 [1]. In contrast, N-substituted sulfonamide analogs (e.g., N-methyl or N-aryl sulfamoylpyrrolidines) exhibit zero hydrogen bond donors, while sulfamide derivatives (-NHSO₂NH₂) can present up to two donors, each producing distinct molecular recognition patterns with biological targets [2]. This H-bond donor stoichiometry directly influences binding affinity to targets such as carbonic anhydrase and serine proteases where sulfonamide NH interactions with catalytic zinc or backbone carbonyls are critical for potency.

Molecular Recognition Binding Affinity Enzyme Inhibition

Procurement-Driven Applications of Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate in Drug Discovery and Chemical Biology


Medicinal Chemistry: Scaffold for Pyrrolidine Sulfonamide-Based GlyT1 Inhibitor Programs

The compound serves as a foundational intermediate for constructing 3,4-disubstituted pyrrolidine sulfonamide scaffolds that have demonstrated potent and selective competitive inhibition of GlyT1, a validated target for schizophrenia and NMDA receptor hypofunction disorders [1]. Its Boc-protected amine enables sequential functionalization at the N1 position after sulfamoyl elaboration, aligning with the de novo design strategies described in the GlyT1 inhibitor literature where iterative SAR exploration of the pyrrolidine sulfonamide core produced advanced leads with high ex vivo target occupancy, good brain penetration, and manageable DDI liabilities [2].

Synthetic Chemistry: Orthogonally Protected Intermediate for Parallel Library Synthesis

The orthogonal protection (acid-labile Boc at N1; stable sulfamoyl at C3) enables modular, parallel diversification strategies essential for generating focused compound libraries in high-throughput medicinal chemistry workflows. The Boc group can be selectively removed under mild acidic conditions without affecting the sulfamoyl moiety, allowing site-specific N1 functionalization while preserving the C3 sulfamoyl group for subsequent sulfonamide-directed modifications [1]. This synthetic flexibility supports rapid SAR exploration in matrix metalloproteinase (MMP) and β-glucosidase inhibitor programs where pyrrolidine sulfonamide derivatives have demonstrated meaningful biological activity [2].

Chemical Biology: Probing Sulfamoyl-Dependent Binding Interactions in Enzyme Active Sites

The primary sulfamoyl group provides a defined hydrogen bond donor-acceptor pattern suitable for investigating sulfonamide-mediated binding interactions with zinc-dependent metalloenzymes including carbonic anhydrases. Structural studies of related sulfamoylpyrrolidine ligands bound to carbonic anhydrase II confirm direct coordination of the sulfamoyl nitrogen to the catalytic zinc ion [1]. This compound's Boc protection strategy allows for controlled deprotection and subsequent functionalization to generate probe molecules for evaluating sulfamoyl-dependent target engagement in biochemical and cellular assays.

Building Block Procurement: Quality-Controlled Intermediate for Contract Research and CRO Workflows

For contract research organizations and pharmaceutical discovery units, this compound offers a procurement-ready intermediate with established purity specifications (≥95%) and comprehensive hazard documentation, reducing vendor qualification and material validation overhead [1]. As an early-stage building block with well-characterized reactivity and commercial availability from multiple suppliers, it enables rapid project initiation and consistent synthetic reproducibility across distributed research teams engaged in pyrrolidine-based inhibitor discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.